molecular formula C10H15NO3 B2833944 tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate CAS No. 1223573-23-6

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate

Cat. No.: B2833944
CAS No.: 1223573-23-6
M. Wt: 197.234
InChI Key: RBUKQSYGWHYKQQ-UHFFFAOYSA-N
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Description

tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate: is a heterocyclic compound that serves as a versatile building block in organic synthesis. It is characterized by its azetidine ring, which is a four-membered nitrogen-containing ring, and a tert-butyl ester group. This compound is often used in the synthesis of more complex molecules due to its reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0°C to room temperature.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for reagent addition and temperature control can further optimize the production process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, resulting in the formation of alcohol derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl ester group can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Nucleophiles like amines and alcohols can be used in substitution reactions, typically under basic conditions.

Major Products:

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Alcohol derivatives with hydroxyl groups replacing the oxo group.

    Substitution: Substituted azetidine derivatives with various functional groups replacing the tert-butyl ester group.

Scientific Research Applications

Chemistry: tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate is used as a precursor in the synthesis of complex heterocyclic compounds. It is particularly valuable in the development of spirocyclic compounds, which are important in medicinal chemistry for their unique three-dimensional structures .

Biology and Medicine: In biological research, this compound is used to study enzyme interactions and as a scaffold for the development of enzyme inhibitors.

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its reactivity makes it suitable for the synthesis of polymers and other high-performance materials .

Mechanism of Action

The mechanism of action of tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate involves its ability to undergo various chemical reactions due to the presence of the reactive azetidine ring and the oxo group. These functional groups allow the compound to interact with different molecular targets, including enzymes and receptors. The specific pathways involved depend on the nature of the derivatives formed and their intended applications .

Comparison with Similar Compounds

  • tert-Butyl 3-(2-ethoxy-2-oxoethylidene)azetidine-1-carboxylate
  • Methyl 1-Boc-azetidine-3-carboxylate
  • 2-tert-Butyl-5-methylphenol

Comparison: tert-Butyl 3-(2-oxoethylidene)azetidine-1-carboxylate is unique due to its specific combination of the azetidine ring and the tert-butyl ester group. This combination provides a balance of stability and reactivity, making it a valuable building block in organic synthesis. Compared to similar compounds, it offers distinct advantages in terms of its reactivity and the types of derivatives that can be synthesized from it .

Properties

IUPAC Name

tert-butyl 3-(2-oxoethylidene)azetidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO3/c1-10(2,3)14-9(13)11-6-8(7-11)4-5-12/h4-5H,6-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBUKQSYGWHYKQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CC(=CC=O)C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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